![molecular formula C18H24ClN3O3 B6781302 N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide](/img/structure/B6781302.png)
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide
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Overview
Description
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorophenyl group, an oxolane ring, and a piperazine derivative, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the oxolane ring in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting piperazine with an appropriate acylating agent, such as acetic anhydride, under controlled temperature conditions.
Final Coupling: The final step involves coupling the oxolane derivative with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methylpiperazin-1-yl)acetamide: Lacks the oxo group in the piperazine ring.
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2-(4-methyl-3-oxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-21-7-8-22(12-17(21)24)11-16(23)20-18(6-9-25-13-18)10-14-2-4-15(19)5-3-14/h2-5H,6-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXATYAFXADQIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC(=O)NC2(CCOC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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